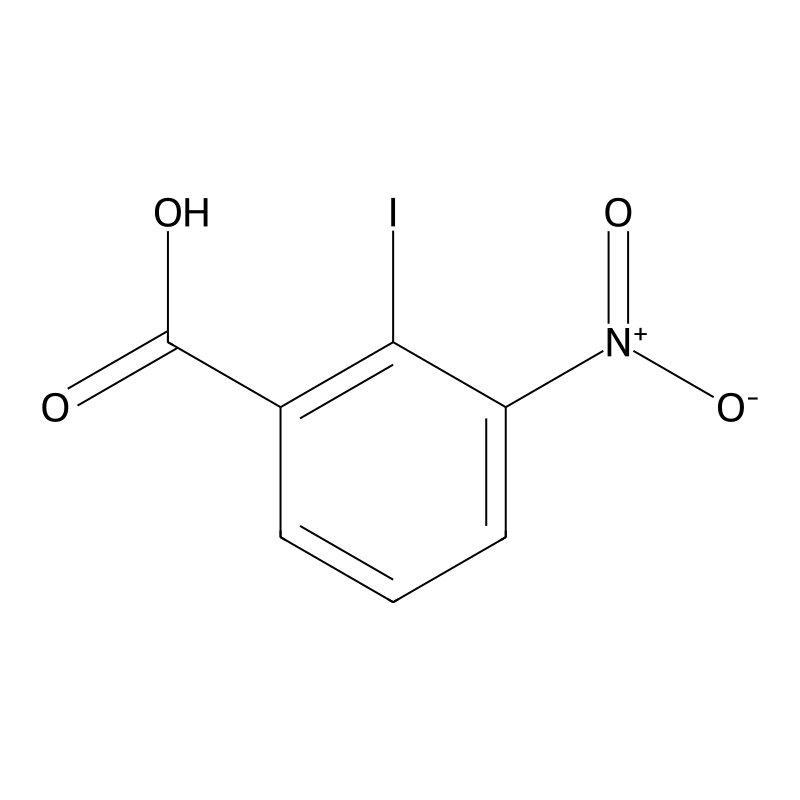

2-Iodo-3-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

-I3NBA serves as a valuable intermediate in the synthesis of various organic molecules due to the presence of both the nitro and iodo functional groups. These groups can undergo diverse chemical transformations, allowing researchers to construct complex molecules with desired properties. For instance, 2-I3NBA can be employed as a starting material for the synthesis of:

- Heterocyclic compounds: These are organic compounds containing atoms other than carbon in their rings. 2-I3NBA can be used to synthesize various heterocycles, including imidazoles, pyridines, and pyrimidines, which possess diverse biological activities [].

- Pharmaceutical compounds: The nitro and iodo groups of 2-I3NBA can be manipulated to introduce different functionalities, enabling the development of novel drug candidates. Studies have explored the potential of 2-I3NBA derivatives as anti-cancer and anti-inflammatory agents [, ].

Material Science

-I3NBA's unique properties, including its thermal stability and ability to form crystals, make it a potential candidate for material science applications. Research suggests its potential use in:

- Organic electronics: 2-I3NBA can be incorporated into organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its semiconducting properties [].

- Crystal engineering: The ability of 2-I3NBA to form well-defined crystals makes it valuable for studying crystal packing and designing materials with specific functionalities [].

Biological Studies

While the biological activity of 2-I3NBA itself remains largely unexplored, its derivatives have shown promise in various biological studies. For example, some derivatives exhibit:

- Antimicrobial activity: Certain derivatives of 2-I3NBA have demonstrated the ability to inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents [].

- Enzyme inhibition: Specific modifications of 2-I3NBA can lead to compounds that inhibit the activity of particular enzymes, which could be useful in studying enzyme function and developing new drugs [].

2-Iodo-3-nitrobenzoic acid is a benzoic acid derivative characterized by the presence of both an iodine atom and a nitro group at the 2 and 3 positions of the benzene ring, respectively. Its molecular formula is C_7H_4I_N_O_3, and it has a molecular weight of approximately 263.01 g/mol. The compound appears as a yellow solid and is soluble in organic solvents.

Currently, there is no documented information regarding a specific mechanism of action for 2-Iodo-3-nitrobenzoic acid in biological systems.

The presence of the iodine and nitro groups in 2-iodo-3-nitrobenzoic acid allows for various chemical transformations. Notably:

- Coupling Reactions: The compound can undergo coupling reactions with arylalkynyl copper(I) reagents to produce 3-aryl-5-nitroisocoumarins through a tandem Castro–Stephens coupling process .

- Substitution Reactions: The iodo group can be replaced in nucleophilic substitution reactions, facilitating the synthesis of other functionalized aromatic compounds.

Several synthetic routes exist for the preparation of 2-iodo-3-nitrobenzoic acid:

- Nitration of Iodobenzene: Starting from iodobenzene, nitration can be performed using concentrated nitric acid and sulfuric acid to introduce the nitro group.

- Direct Halogenation: The introduction of iodine can be achieved through halogenation reactions involving benzoic acid derivatives.

- Tandem Reactions: As mentioned earlier, the compound can also be synthesized via tandem reactions involving coupling agents and electrophiles .

2-Iodo-3-nitrobenzoic acid serves multiple purposes in research and industry:

- Building Block in Organic Synthesis: Its reactive functional groups make it an ideal precursor for synthesizing more complex organic molecules.

- Research Tool: It is utilized in various studies related to medicinal chemistry and material science due to its unique reactivity.

Interaction studies involving 2-iodo-3-nitrobenzoic acid often focus on its reactivity with nucleophiles and electrophiles. The compound's ability to form adducts with various reagents allows researchers to explore its potential as a scaffold for drug development or as a probe in biochemical assays.

Several compounds share structural similarities with 2-iodo-3-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2-Bromo-3-nitrobenzoic acid | Contains bromine instead of iodine | Generally more stable than iodo derivatives |

| 3-Nitrobenzoic acid | Lacks halogen substitution | Simpler structure; less reactive |

| 4-Iodo-3-nitrobenzoic acid | Iodine at position four | Different reactivity pattern due to position |

| 2-Iodo-4-nitrobenzoic acid | Nitro group at position four | Potentially different biological activity |

2-Iodo-3-nitrobenzoic acid stands out due to its specific positioning of functional groups, which influences its reactivity and potential applications in organic synthesis and medicinal chemistry.

2-Iodo-3-nitrobenzoic acid exhibits a planar aromatic benzene ring structure with three functional substituents positioned at specific locations around the ring [1]. The molecular formula C₇H₄INO₄ indicates a molecular weight of 293.02 grams per mole, with the compound crystallizing as light yellow crystals [1] [2]. The melting point ranges from 203-204°C to 207-212°C, demonstrating thermal stability under standard conditions [2] [3].

Crystallographic analysis reveals that the compound adopts a planar configuration for the benzene ring system, with the carboxylic acid group maintaining coplanarity with the aromatic framework [3]. The nitro group, however, shows significant deviation from planarity, being twisted approximately 22.4° out of the benzene ring plane due to steric interactions with neighboring substituents [3]. This geometric distortion is particularly pronounced in the peri-position relative to the iodine atom, creating unfavorable steric interactions [3].

The iodine atom, being the largest substituent, occupies substantial space and influences the overall molecular geometry through its van der Waals radius [3]. Intermolecular interactions in the crystal structure include contacts between iodine and oxygen atoms of neighboring molecules, with distances ranging from 2.667 to 3.094 Ångströms [4]. These secondary interactions contribute to the crystal packing arrangement and overall structural stability [4].

Table 1: Crystallographic Parameters of 2-Iodo-3-nitrobenzoic Acid

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₄INO₄ | [1] |

| Molecular Weight | 293.02 g/mol | [1] |

| Crystal Form | Light yellow crystals | [2] |

| Melting Point | 203-212°C | [2] [3] |

| Density (predicted) | 2.156±0.06 g/cm³ | [2] |

| Storage Conditions | Under inert gas, 2-8°C | [2] |

Spectroscopic Characterization

Infrared Spectral Features

The infrared spectrum of 2-iodo-3-nitrobenzoic acid displays characteristic absorption bands that confirm the presence of functional groups and provide insight into molecular vibrations [3]. The carboxylic acid carbonyl stretch appears at 1712 cm⁻¹, falling within the expected range for aromatic carboxylic acids [3]. This frequency indicates the presence of the carboxyl functional group with typical C=O stretching characteristics [5].

The nitro group exhibits two prominent absorption bands: an asymmetric stretch at 1542 cm⁻¹ and a symmetric stretch at 1375 cm⁻¹ [3]. These frequencies are consistent with the electron-withdrawing nature of the nitro group and its influence on the aromatic system [5]. The broad absorption region between 2500-3300 cm⁻¹ corresponds to the O-H stretch of the carboxylic acid group, demonstrating typical hydrogen bonding patterns in the solid state [5].

Table 2: Infrared Spectral Assignments for 2-Iodo-3-nitrobenzoic Acid

| Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 1712 | C=O stretch (carboxylic acid) | [3] |

| 1542 | NO₂ asymmetric stretch | [3] |

| 1375 | NO₂ symmetric stretch | [3] |

| 2500-3300 | O-H stretch (broad) | [5] |

Nuclear Magnetic Resonance Profiling

Proton nuclear magnetic resonance spectroscopy in dimethyl sulfoxide-d₆ reveals three distinct aromatic proton signals, confirming the substitution pattern on the benzene ring [3]. The proton at the 5-position appears as a triplet at 7.66 parts per million with a coupling constant of 7.8 Hz, indicating coupling with adjacent aromatic protons [3]. The 4-position proton resonates at 7.79 parts per million as a doublet of doublets with coupling constants of 7.8 and 1.7 Hz [3]. The 6-position proton appears at 7.92 parts per million, also as a doublet of doublets with identical coupling patterns [3].

The chemical shift pattern demonstrates the deshielding effects of both the nitro group and iodine substituent on the aromatic protons [3]. The carboxylic acid proton exchange with the deuterated solvent accounts for its absence in the spectrum [3]. Carbon-13 nuclear magnetic resonance data, while not extensively reported for this specific compound, would be expected to show characteristic signals for the aromatic carbons, with significant downfield shifts for carbons bearing electron-withdrawing substituents [6].

Table 3: ¹H Nuclear Magnetic Resonance Data for 2-Iodo-3-nitrobenzoic Acid

| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|---|

| H-5 | 7.66 | Triplet | J = 7.8 | [3] |

| H-4 | 7.79 | Doublet of doublets | J = 7.8, 1.7 | [3] |

| H-6 | 7.92 | Doublet of doublets | J = 7.8, 1.7 | [3] |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis using fast atom bombardment ionization reveals a molecular ion peak at m/z 293.9250 corresponding to [M+H]⁺, confirming the molecular weight and formula [3]. The isotope pattern reflects the presence of iodine, showing characteristic peak distributions due to the heavy halogen atom [3]. Fragmentation patterns typically involve loss of the nitro group (46 mass units) and loss of the carboxyl group (45 mass units), consistent with common fragmentation pathways for nitrobenzoic acid derivatives [7].

The base peak often corresponds to the loss of the iodine atom, producing fragments at lower mass-to-charge ratios [8]. Additional fragmentation may include the formation of tropylium-type ions from the aromatic system and subsequent rearrangements involving the substituent groups [7]. The presence of multiple electronegative substituents influences the fragmentation pathways, with preferential cleavage occurring at bonds adjacent to electron-withdrawing groups [7].

Table 4: Mass Spectrometric Fragmentation Data

| m/z | Ion Assignment | Reference |

|---|---|---|

| 293.9250 | [M+H]⁺ | [3] |

| ~247 | [M-NO₂]⁺ | [7] |

| ~248 | [M-COOH]⁺ | [7] |

| Variable | Tropylium fragments | [7] |

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations employing the Becke three-parameter Lee-Yang-Parr functional with appropriate basis sets provide detailed information about the electronic structure and geometric parameters of 2-iodo-3-nitrobenzoic acid [9] [10]. These computational methods predict optimized molecular geometries that align with experimental crystallographic data, validating the theoretical approach [9]. The calculations reveal bond lengths, bond angles, and dihedral angles that characterize the molecular structure [9].

The predicted acid dissociation constant of 1.86±0.20 demonstrates the enhanced acidity resulting from the electron-withdrawing effects of both the nitro group and iodine substituent [2]. Vibrational frequency calculations using density functional theory methods show good agreement with experimental infrared spectra when appropriate scaling factors are applied [9]. The root mean square error between calculated and experimental frequencies typically falls within 11-12 cm⁻¹ for similar substituted benzoic acid derivatives [9].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, providing insight into chemical reactivity and electronic properties [10]. The energy gap between these orbitals influences the compound's optical properties and chemical behavior [10]. Mulliken charge analysis demonstrates charge distribution across the molecule, with significant negative charge accumulation on oxygen atoms of both the nitro and carboxyl groups [11].

Table 5: Computational Parameters and Results

| Parameter | Value | Method | Reference |

|---|---|---|---|

| pKa (predicted) | 1.86±0.20 | DFT calculation | [2] |

| Density (predicted) | 2.156±0.06 g/cm³ | DFT calculation | [2] |

| Boiling Point (predicted) | 385.6±37.0°C | DFT calculation | [2] |

| Frequency scaling factor | 0.96-0.98 | B3LYP/6-311++G | [9] |

Diazonium Salt Intermediate Formation

The diazotization-iodination pathway represents the most extensively studied approach for synthesizing 2-Iodo-3-nitrobenzoic acid derivatives. This methodology relies on the initial formation of diazonium salt intermediates through the reaction of aromatic amines with nitrous acid or equivalent nitrosating agents [1] [2]. The formation of diazonium salts occurs through a well-established mechanism involving the in situ generation of nitrous acid from sodium nitrite in acidic media [3].

Traditional diazotization procedures employ sodium nitrite in strongly acidic conditions, typically using hydrochloric acid or sulfuric acid at temperatures between 0-5°C [4] [1]. The reaction proceeds through protonation of nitrous acid to form the nitrosonium ion (NO+), which subsequently attacks the amino group of the aromatic substrate. This initial step generates a nitrosoammonium intermediate that undergoes dehydration to form the stable diazonium cation [5] [3].

Recent developments have introduced environmentally benign alternatives to traditional diazotization methods. The polymer-supported diazotization reagent system ('Resin NO2−') combined with p-toluenesulfonic acid has demonstrated exceptional performance in aqueous media at room temperature [1]. This green methodology eliminates the emission of nitrogen oxides and operates under mild conditions, achieving yields of 74-98% for various aromatic substrates [1]. The reaction proceeds through the formation of stable arenediazonium tosylate intermediates, which can be isolated and characterized before subsequent iodination [1].

The optimization of diazonium salt formation requires careful control of reaction parameters including temperature, pH, reagent stoichiometry, and reaction time. Studies have demonstrated that the optimal ratio of aromatic substrate to polymer-supported nitrite to p-toluenesulfonic acid is 1:2:3, with reaction times typically ranging from 20-30 minutes for complete conversion [1]. The stability of diazonium tosylate intermediates provides significant advantages over traditional chloride or sulfate salts, reducing safety concerns associated with explosive decomposition [1].

Nucleophilic Aromatic Substitution Mechanisms

The conversion of diazonium salt intermediates to iodinated products proceeds through nucleophilic aromatic substitution mechanisms, specifically the SN1 pathway involving the loss of nitrogen gas and formation of aryl cations [6] [7]. This mechanism differs significantly from typical nucleophilic aromatic substitution reactions, which generally proceed through addition-elimination pathways [6] [7].

In the diazonium salt iodination, the nitrogen molecule serves as an exceptionally good leaving group, facilitating the formation of highly reactive aryl cations. These cationic intermediates rapidly react with iodide nucleophiles to form the desired iodinated products [1] [2]. The reaction is typically carried out in aqueous media with potassium iodide as the iodine source, with immediate nitrogen gas evolution observed upon addition of the iodide salt [1].

The nucleophilic substitution mechanism for diazonium salt reactions exhibits unique characteristics compared to conventional aromatic substitution processes. The reaction is relatively insensitive to electronic effects of substituents on the aromatic ring, as the driving force for nitrogen gas elimination often outweighs normal activating or deactivating influences [1]. This behavior contrasts with traditional nucleophilic aromatic substitutions, where electron-withdrawing groups significantly enhance reactivity through stabilization of anionic intermediates [6] [7].

Mechanistic studies have revealed that the iodination step proceeds rapidly at room temperature, with reaction times typically ranging from 60-300 minutes depending on the substrate structure [1]. The process can be monitored through thin-layer chromatography by observing the consumption of diazonium intermediates, often using β-naphthol as a qualitative reagent for detecting residual diazonium species [1].

Nitration-Iodination Sequential Approaches

Sequential nitration-iodination methodologies offer alternative synthetic routes that involve the introduction of nitro and iodo substituents through separate, controlled steps. These approaches provide enhanced regioselectivity and allow for the optimization of each transformation independently [8] [9].

The nitration step typically employs classical electrophilic aromatic substitution conditions using mixed nitric and sulfuric acids [9] [10]. For the synthesis of 2-Iodo-3-nitrobenzoic acid derivatives, the nitration of pre-existing iodinated benzoic acid precursors can be performed under controlled conditions to achieve selective meta-nitration relative to the carboxylic acid group [9]. The reaction requires careful temperature control, typically maintained between 50-100°C, to avoid over-nitration and unwanted side reactions [10].

Alternative nitration approaches have been developed using novel nitrating reagents such as N-nitro-type compounds. Recent studies have demonstrated the use of 5-methyl-1,3-dinitro-1H-pyrazole as an effective nitrating agent, operating under mild conditions with high selectivity [8]. This methodology allows for controllable mono- and dinitration processes, providing access to various nitration patterns depending on reaction conditions [8].

The sequential approach offers significant advantages in terms of regioselectivity control. By performing nitration on pre-functionalized iodinated substrates, the directing effects of existing substituents can be exploited to achieve the desired substitution pattern [11] [9]. The carboxylic acid group serves as a meta-directing group for nitration, while the iodo substituent provides additional steric and electronic influences that can be leveraged for selective functionalization [11].

Optimization of sequential nitration-iodination requires consideration of the order of operations. In many cases, iodination followed by nitration provides superior results due to the greater reactivity of iodinated substrates toward electrophilic attack [12] [13]. However, alternative sequences may be preferred when substrate stability or regioselectivity considerations favor nitration as the initial step [9] [10].

Alternative Halogenation Strategies

Beyond traditional diazotization and sequential approaches, several alternative halogenation strategies have been developed for the synthesis of iodinated aromatic compounds. These methods often provide advantages in terms of substrate scope, reaction conditions, or environmental impact [14] [15] [13].

Electrophilic iodination using iodine and oxidizing agents represents a direct approach for aromatic iodination. The combination of iodine with nitric acid has been extensively used for the iodination of activated aromatic compounds [13]. This methodology generates highly electrophilic iodine species, such as the triiodine cation (I3+), which readily attacks electron-rich aromatic systems [12] [13]. The reaction typically requires elevated temperatures (100-170°C) and acidic conditions, with acetic acid commonly employed as the solvent [13].

N-iodosuccinimide (NIS) has emerged as a versatile iodinating reagent, particularly when used in combination with catalytic systems. Silver-catalyzed iodination using NIS provides excellent yields and regioselectivity for a wide range of aromatic substrates [14]. The silver triflimide catalyst system operates under mild conditions (40°C) and can be employed with low catalyst loadings (2-7.5 mol%) for gram-scale synthesis [14]. This methodology tolerates various functional groups and provides high regioselectivity, particularly favoring para-substitution in activated aromatic systems [14].

Decarboxylative iodination offers an attractive approach for converting aromatic carboxylic acids directly to iodinated products. Palladium-catalyzed decarboxylative halogenation using sodium iodide under aerobic conditions has been developed for the synthesis of ortho-iodinated aromatics [11] [16]. This methodology employs the carboxyl group as a traceless directing group, achieving regioselective iodination followed by decarboxylation to provide the desired products [11] [16].

Electrochemical iodination represents an environmentally friendly alternative that avoids the use of chemical oxidants. Recent developments have demonstrated the in situ generation of iodinating species through electrochemical oxidation of iodide salts in aqueous media [17]. This approach generates reactive iodine species such as I2 and HIO at controlled potentials, enabling selective iodination of phenolic and other electron-rich aromatic compounds [17].

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methodologies to industrial production presents numerous challenges that must be addressed to achieve economically viable and environmentally sustainable processes [18] [19] [20]. These challenges encompass technical, economic, and regulatory considerations that significantly impact the feasibility of large-scale implementation.

Reagent cost and availability represent primary concerns for industrial-scale production. Traditional diazotization methods rely on sodium nitrite and strong acids, which generate significant waste streams requiring costly treatment and disposal [1] [18]. The development of recyclable polymer-supported reagent systems offers potential solutions, with the ability to regenerate and reuse diazotization agents through multiple reaction cycles [1]. Studies have demonstrated that polymer-supported nitrite reagents maintain their activity for at least three regeneration cycles without significant loss of performance [1].

Safety considerations become critical at industrial scale, particularly regarding the handling of potentially explosive diazonium salt intermediates [1] [19]. Traditional diazonium chlorides and sulfates pose significant explosion hazards, especially when isolated in dry form [1]. The development of stable diazonium tosylate intermediates addresses these safety concerns, as these salts have been demonstrated to be stable even in the dry state [1]. Alternative approaches such as continuous processing and in situ transformations can further minimize safety risks by avoiding the accumulation of hazardous intermediates [19].

Heat management presents significant challenges for exothermic reactions at industrial scale. Traditional diazotization reactions are highly exothermic and require careful temperature control to maintain product quality and safety [1] [20]. The development of room temperature methodologies using mild aqueous conditions addresses these thermal management challenges while reducing energy consumption [1]. Green chemistry approaches that operate under ambient conditions provide substantial advantages for industrial implementation [20].

Environmental regulations and waste minimization requirements drive the development of cleaner synthetic methodologies [18] [21] [20]. Traditional halogenation processes generate large volumes of acidic waste and emit nitrogen oxides, requiring expensive treatment systems and potentially limiting regulatory approval [1] [18]. Green alternatives such as aqueous reaction media, solvent-free grinding methods, and polymer-supported reagents significantly reduce environmental impact and align with increasingly stringent industrial sustainability requirements [21] [15] [20].

Process scalability and equipment considerations also impact industrial feasibility. Many novel methodologies developed at laboratory scale require specialized equipment or conditions that may be difficult to implement at industrial scale [19] [20]. For example, grinding-based methodologies may be challenging to scale due to equipment limitations, while electrochemical approaches require specialized cell designs and electrical infrastructure [15] [17]. The selection of industrial-scale methodologies must consider equipment availability, maintenance requirements, and operational complexity [19] [20].

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant